NY-ESO-1 was first identified through serological analysis of recombinant cDNA expression libraries, highlighting its potential as a tumor-associated antigen. It is expressed in various cancers, including melanoma, lung cancer, and synovial sarcoma, while being restricted to germline tissues under normal physiological conditions .
The synthesis of NY-ESO-1 (161-180) involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically utilizes protected amino acids to prevent unwanted reactions during the assembly process.
The synthesis process includes:
The NY-ESO-1 (161-180) peptide has a specific sequence that allows it to bind to major histocompatibility complex class II molecules, facilitating T cell recognition. The molecular structure features a glycine-rich N-terminal region and a hydrophobic C-terminal region, contributing to its stability and interaction with immune receptors .
The peptide's molecular weight is approximately 2 kDa, and its sequence is critical for eliciting immune responses from T cells. Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance could provide further insights into its conformation and binding characteristics .
The primary chemical reactions involving NY-ESO-1 (161-180) occur during its interaction with T cell receptors on CD4+ T cells. These interactions are mediated by specific binding to major histocompatibility complex molecules on antigen-presenting cells.
Upon binding, a series of intracellular signaling cascades are activated within T cells:
The mechanism by which NY-ESO-1 (161-180) stimulates an immune response involves several steps:
Studies show that stimulation with NY-ESO-1 (161-180) primarily generates CD4+ T cell responses, with limited activation of CD8+ T cells compared to other peptides like NY-ESO-1 (157–170) .
NY-ESO-1 (161-180) is characterized by its small size and hydrophilic nature due to its amino acid composition. It tends to form stable structures that facilitate its interaction with immune receptors.
The chemical properties include:
NY-ESO-1 (161-180) has significant applications in cancer immunotherapy:
The NY-ESO-1 (161-180) peptide (sequence: WITQCFLPVFLAQPPSGQRA) is a 20-amino acid fragment derived from the New York esophageal squamous cell carcinoma 1 (NY-ESO-1) protein, a highly immunogenic cancer-testis antigen (CTA). This region resides within the hydrophobic C-terminal domain of NY-ESO-1, characterized by a conserved Pcc-1 domain implicated in protein-protein interactions and potential roles in cell cycle regulation [5] [6]. Structural analysis reveals that residues 165-180 (CFLPVFLAQPPSGQRA) constitute the core binding motif for HLA-DP4 molecules, with anchor residues Cysteine (C165) and Valine (V169) critical for stable docking within the HLA-DP4 binding groove [1] [7]. Flanking this core, residues Tryptophan (W161) and Alanine (A180) contribute to peptide stability and proteasomal processing efficiency. Notably, embedded within this sequence is the HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope ESO:157-165 (SLLMWITQC), enabling the generation of dual CD4+ and CD8+ T-cell responses from a single antigenic sequence [2] [7].
Table 1: Structural and Functional Domains within NY-ESO-1 (161-180)
Peptide Region | Amino Acid Sequence | Structural/Functional Role | Biological Significance |
---|---|---|---|
N-terminal Flank | W161-I164 | Stability & Processing | Influences proteasomal cleavage efficiency |
HLA-DP4 Core Binding Motif | C165-V169 | MHC-II Anchor Residues | Critical for HLA-DP4 binding affinity (C165, V169 key anchors) |
C-terminal Flank | F170-A180 | TCR Interaction Interface | Contains residues critical for T-cell receptor contact |
Embedded HLA-A2 Epitope | I162-C170 | Overlapping MHC-I Motif | Encompasses ESO:157-165 (SLLMWITQC) CTL epitope |
NY-ESO-1 (161-180) is presented to CD4+ T cells primarily by antigen-presenting cells (APCs) expressing HLA-DP4 molecules (specifically HLA-DPB1*0401 and *0402 alleles), prevalent in 43-70% of Caucasian populations [1] [3] [7]. Recognition is strictly HLA-DP4 and CD4-dependent, as confirmed by antibody blocking experiments [1] [4]. The T-cell receptor (TCR) repertoire recognizing this epitope is diverse but demonstrates a dominant pairing: TRAV9-1 (Vα22.1) and TRBV20-1 (Vβ2) chains identified through cloning from tumor-infiltrating lymphocytes (TILs) and peripheral blood mononuclear cells (PBMCs) of vaccinated melanoma patients [1] [4]. Retroviral transduction of this specific TCR α/β pair into naïve CD4+ T cells confers specificity for NY-ESO-1 (161-180)/HLA-DP4 complexes, enabling recognition of peptide-pulsed APCs (including dendritic cells, B cells, and PBMCs) and, crucially, endogenously processed NY-ESO-1 presented by HLA-DP4+ melanoma cells – a capability often absent in the original parental T-cell lines [1] [4]. Transduced CD4+ T cells exhibit high functional avidity, responding to peptide concentrations as low as 0.2 µM, comparable to native T-cell clones [1] [4].
A defining immunobiological feature of NY-ESO-1 (161-180) is its capacity to engage both CD4+ helper and CD8+ cytotoxic T-cell responses via cross-presentation pathways. The peptide contains overlapping epitopes: the HLA-DP4-restricted CD4+ epitope (161-180) and the embedded HLA-A*0201-restricted CD8+ epitope (157-165/167) [2] [7]. Professional APCs, particularly dendritic cells (DCs), can internalize exogenous NY-ESO-1 (161-180) peptide or full-length protein. Following endocytosis, two key pathways enable CD8+ T-cell activation:
Engagement of NY-ESO-1 (161-180) with the immune system, particularly within the context of vaccination, actively contributes to the functional maturation of dendritic cells (DCs), enhancing their immunostimulatory capacity. Exposure of immature DCs to NY-ESO-1 protein or the 161-180 peptide, especially in an inflammatory context or combined with adjuvants like Incomplete Freund's Adjuvant (IFA), triggers upregulation of co-stimulatory molecules (CD80, CD86, CD40) and MHC class II molecules (HLA-DP, -DQ, -DR) on the DC surface [5] [7]. This maturation is further evidenced by increased expression of the DC maturation marker CD83 and enhanced secretion of pro-inflammatory cytokines such as IL-12p70 and TNF-α [5] [7]. Mature DCs loaded with NY-ESO-1 (161-180) exhibit significantly improved migratory capacity towards lymphoid chemokines (e.g., CCL19, CCL21) and possess a markedly enhanced ability to prime naïve CD4+ T cells compared to immature DCs [5] [6].
Table 2: Functional Outcomes of NY-ESO-1 (161-180) Specific Immune Responses
Response Type | Key Finding | Experimental Evidence |
---|---|---|
TCR Engineering | TRAV9-1/TRBV20-1 TCR transduction enables CD4+ T cells to recognize tumor cells | Transduced cells recognized HLA-DP4+/NY-ESO-1+ melanoma lines (e.g., 586mel), unlike parental T-cell line SG6 [1] [4] |
Dual T-cell Activation | Single peptide induces functional CD4+ & CD8+ T cells | In vitro stimulation with ESO:157-170 generated both HLA-DP4-restricted CD4+ and HLA-A2-restricted CD8+ T cells from PBMCs [2] [7] |
APC Maturation | Enhances DC immunogenicity | DCs exposed to NY-ESO-1/peptide + adjuvant show ↑ CD83, CD86, CD40, HLA-DR and secrete IL-12 [5] [7] |
High Functional Avidity | Recognition of low antigen concentrations | TCR-transduced CD4+ T cells respond to 0.2 µM peptide; induced CD4+ clones recognize 0.1 µM peptide [1] [4] [7] |
Tumor Recognition | Vaccine-induced T cells recognize native antigen | Polyclonal CD4+ T cells and clones from vaccinated patients recognized NY-ESO-1+ HLA-DP4+ tumor cell lines (e.g., SK-Mel-37) [7] |
This DC maturation process is crucial for breaking tolerance against NY-ESO-1. Mature DCs present the NY-ESO-1 (161-180) epitope more efficiently and provide the necessary co-stimulatory signals ("Signal 2") that prevent T-cell anergy and drive the differentiation of NY-ESO-1-specific CD4+ T cells towards a Thelper 1 (Th1) phenotype, characterized by robust IFN-γ production [5] [7]. This Th1 polarization is essential for effective antitumor immunity. Furthermore, mature DCs activated via NY-ESO-1 presentation contribute to the induction of NY-ESO-1-specific antibody responses, linking cellular and humoral immunity [5] [7]. The adjuvant effect observed when combining NY-ESO-1 (161-180) with IFA in clinical vaccines is partly attributed to this enhanced APC maturation and function, creating a more immunogenic microenvironment conducive to priming and sustaining potent, tumor-reactive T-cell responses [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7